molecular formula C11H9BClNO2 B14137246 2-Chloro-5-phenylpyridine-3-boronic acid CAS No. 1029654-22-5

2-Chloro-5-phenylpyridine-3-boronic acid

Cat. No.: B14137246
CAS No.: 1029654-22-5
M. Wt: 233.46 g/mol
InChI Key: HPMJKPKHFLLPFX-UHFFFAOYSA-N
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Description

2-Chloro-5-phenylpyridine-3-boronic acid is a boronic acid derivative featuring a pyridine core substituted with a chlorine atom at position 2, a phenyl group at position 5, and a boronic acid moiety at position 3. This compound is critical in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures widely used in pharmaceuticals, agrochemicals, and materials science . Its structure combines electron-withdrawing (chlorine) and aromatic (phenyl) substituents, influencing its reactivity and stability in synthetic applications.

Properties

CAS No.

1029654-22-5

Molecular Formula

C11H9BClNO2

Molecular Weight

233.46 g/mol

IUPAC Name

(2-chloro-5-phenylpyridin-3-yl)boronic acid

InChI

InChI=1S/C11H9BClNO2/c13-11-10(12(15)16)6-9(7-14-11)8-4-2-1-3-5-8/h1-7,15-16H

InChI Key

HPMJKPKHFLLPFX-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CN=C1Cl)C2=CC=CC=C2)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-phenylpyridine-3-boronic acid typically involves the borylation of 2-Chloro-5-phenylpyridine. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 2-Chloro-5-phenylpyridine with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to 100°C.

Industrial Production Methods

Industrial production of 2-Chloro-5-phenylpyridine-3-boronic acid follows similar synthetic routes but on a larger scale. The process involves the use of high-throughput reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-phenylpyridine-3-boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Alcohols and Ketones: Formed through oxidation of the boronic acid group.

    Substituted Pyridines: Formed through nucleophilic substitution of the chlorine atom.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Core

Trifluoromethyl-Substituted Analog
  • Compound: 2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid (CAS: 536693-96-6) Molecular Formula: C₆H₄BClF₃NO₂ Molecular Weight: 225.36 g/mol Key Differences:
  • The phenyl group is replaced with a trifluoromethyl (-CF₃) group at position 5.
  • Higher hydrophobicity due to the -CF₃ group may impact solubility in polar solvents.
Fluorine-Substituted Analogs
  • Compound: 2-Chloro-5-fluoropyridine-3-boronic acid Molecular Formula: C₅H₄BClFNO₂ Molecular Weight: 175.35 g/mol Key Differences:
  • Phenyl group replaced by fluorine at position 5.
  • Fluorine’s small size and strong electron-withdrawing nature improve metabolic stability in drug candidates but reduce steric bulk compared to phenyl .
  • Compound : 5-Chloro-2-fluoropyridine-3-boronic acid (CAS: 937595-70-5)
    • Key Differences :
  • Fluorine and chlorine substituents are swapped (F at position 2, Cl at 5).
  • Altered electronic effects may shift regioselectivity in coupling reactions .
Alkyl and Alkoxy Derivatives
  • Compound: 2-Chloro-4-methylpyridine-5-boronic acid (CAS: 913836-08-5) Molecular Formula: C₆H₇BClNO₂ Molecular Weight: 171.39 g/mol Key Differences:
  • Methyl group at position 4 instead of phenyl at 5.
  • Compound : 5-Chloro-6-isopropoxypyridine-3-boronic acid (CAS: 1150114-69-4)
    • Molecular Weight : 215.44 g/mol
    • Key Differences :
  • Isopropoxy group at position 6 introduces steric bulk and electron-donating effects, which may slow coupling kinetics compared to phenyl derivatives .

Positional Isomers and Complex Substitutions

Positional Isomers
  • Compound : 2-Fluoro-5-phenylpyridine-3-boronic acid (CAS: 2121514-00-7)
    • Key Differences :
  • Chlorine replaced by fluorine at position 2, retaining phenyl at position 5.
  • Compound : [2-Chloro-6-(trifluoromethyl)pyridin-3-yl]boronic acid (CAS: 205240-63-7)
    • Key Differences :
  • Trifluoromethyl group at position 6 instead of 5.
  • Altered steric and electronic environments may affect coupling efficiency with ortho-substituted aryl halides .
Multi-Substituted Derivatives
  • Compound: 5-Chloro-6-(2-chlorophenyl)pyridine-3-boronic acid (CAS: 2225173-79-3) Molecular Formula: C₁₁H₈BCl₂NO₂ Molecular Weight: 267.90 g/mol Key Differences:
  • Compound: 5-Chloro-2-(cyclopropyl)pyridine-3-boronic acid (CAS: 2225179-43-9) Molecular Formula: C₈H₉BClNO₂ Key Differences:
  • Cyclopropyl group at position 2 introduces ring strain and unique electronic effects, which may enhance selectivity in targeted drug synthesis .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
2-Chloro-5-phenylpyridine-3-boronic acid N/A C₁₁H₈BClNO₂ 231.45 Cl (C2), Ph (C5), B(OH)₂ (C3) High steric bulk, moderate reactivity
2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid 536693-96-6 C₆H₄BClF₃NO₂ 225.36 Cl (C2), -CF₃ (C5) Enhanced reactivity, hydrophobic
2-Chloro-5-fluoropyridine-3-boronic acid N/A C₅H₄BClFNO₂ 175.35 Cl (C2), F (C5) Improved metabolic stability
5-Chloro-2-fluoropyridine-3-boronic acid 937595-70-5 C₅H₄BClFNO₂ 175.35 F (C2), Cl (C5) Altered regioselectivity in couplings
2-Chloro-4-methylpyridine-5-boronic acid 913836-08-5 C₆H₇BClNO₂ 171.39 Cl (C2), -CH₃ (C4) Increased solubility in non-polar solvents
5-Chloro-6-(2-chlorophenyl)pyridine-3-boronic acid 2225173-79-3 C₁₁H₈BCl₂NO₂ 267.90 Cl (C5, C6-Ph) High steric hindrance, niche applications

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